(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound featuring a cyclobutane ring substituted with a triazole moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclobutane Formation: Starting from a suitable cyclobutane precursor, the cyclobutane ring is formed through cyclization reactions.
Triazole Introduction:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often use nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution Products: Various substituted triazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Antimicrobial Agents: The triazole moiety is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can inhibit or modulate the function of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylic acid hydrochloride
- (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the ring size of the cycloalkane moiety (cyclobutane vs. cyclopentane vs. cyclohexane).
- Reactivity: The smaller ring size in cyclobutane can lead to higher ring strain, potentially making it more reactive in certain chemical reactions.
- Biological Activity: The biological activity can vary based on the ring size, affecting the compound’s ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(triazol-1-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-3-6(4-5)10-2-1-8-9-10;/h1-2,5-6H,3-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHHOSAKSJEIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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